molecular formula C21H15N3O B14120675 (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one

Cat. No.: B14120675
M. Wt: 325.4 g/mol
InChI Key: UHVNWFUAPZCIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce 3-(2-aminophenyl)quinoxalin-2(1H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, such as molecular docking and in vitro assays, are required to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Phenylquinoxaline: A derivative with a phenyl group at the 2-position.

    3-Aminoquinoxaline: A derivative with an amino group at the 3-position.

Uniqueness

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is unique due to the presence of both the benzylideneamino and quinoxalin-2(1H)-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25)

InChI Key

UHVNWFUAPZCIJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.